2-Amino-3-(cyclopropylmethoxy)propanamide

Description

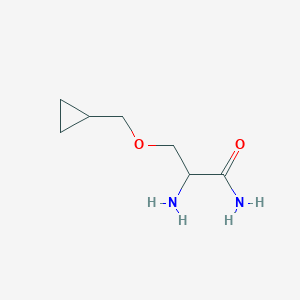

2-Amino-3-(cyclopropylmethoxy)propanamide is an amide derivative featuring a cyclopropylmethoxy substituent. Its structural uniqueness lies in the cyclopropyl group, a strained three-membered ring known to influence molecular conformation and metabolic stability.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-amino-3-(cyclopropylmethoxy)propanamide |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(9)10)4-11-3-5-1-2-5/h5-6H,1-4,8H2,(H2,9,10) |

InChI Key |

PXCXCRYHUHWHGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclopropylmethoxy)propanamide typically involves the reaction of cyclopropylmethanol with an appropriate amine and a propanamide derivative. One common method includes the following steps:

Formation of Cyclopropylmethoxy Intermediate: Cyclopropylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopropylmethoxy chloride.

Amination: The cyclopropylmethoxy chloride is then reacted with an amine (e.g., ammonia or a primary amine) to introduce the amino group.

Amidation: The resulting intermediate is further reacted with a propanamide derivative under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclopropylmethoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) and catalysts (e.g., palladium on carbon).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-Amino-3-(cyclopropylmethoxy)propanamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopropylmethoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino group and cyclopropylmethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-3-(cyclopropylmethoxy)propanamide with two structurally analogous propanamide derivatives: 2-Amino-3-(1,2-thiazol-5-yl)propanamide () and 2-{[3-(dimethylamino)propyl]amino}-N-(2-methoxyethyl)propanamide ().

Structural and Chemical Properties

Table 1: Key Structural and Supplier Data

Key Observations:

Thiazole Ring (1,2-thiazol-5-yl): Aromatic and planar, enabling π-π interactions with biological targets. The sulfur atom may contribute to hydrogen bonding or metabolic oxidation . Dimethylamino and Methoxyethyl Groups: The dimethylamino group adds basicity, improving solubility in acidic environments (e.g., gastrointestinal tract), while the methoxyethyl chain may enhance hydrophilicity .

Synthesis and Stability: The discontinuation of this compound and its thiazole analog suggests possible instability or synthetic complexity. Cyclopropyl groups are notoriously challenging to incorporate due to ring strain and sensitivity to reaction conditions .

Functional and Pharmacological Implications (Hypothetical)

While direct pharmacological data are unavailable for these compounds, structural analogs provide clues:

- Thiazole Derivatives : Thiazole rings are common in bioactive molecules (e.g., antibiotics, kinase inhibitors). The thiazole-containing propanamide might exhibit antimicrobial or enzyme-inhibitory properties .

- Dimethylamino/Methoxyethyl Derivative: The basic dimethylamino group could facilitate interactions with neuronal receptors (e.g., opioid or adrenergic receptors), as seen in other aminopropyl-substituted compounds .

- Cyclopropylmethoxy Analog : The cyclopropyl group may confer metabolic resistance, as strained rings often resist oxidative degradation. However, its lipophilicity might limit aqueous solubility, reducing oral bioavailability .

Commercial and Research Status

- May have been phased out due to poor performance in early-stage assays .

- 2-Amino-3-(1,2-thiazol-5-yl)propanamide: Also discontinued, though its ≥95% purity suggests it reached advanced research stages before discontinuation .

Biological Activity

2-Amino-3-(cyclopropylmethoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 158.21 g/mol

The compound features an amino group, a cyclopropylmethoxy moiety, and a propanamide backbone, which contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain phospholipases, which are crucial for lipid metabolism and cellular signaling pathways. Inhibition of lysosomal phospholipase A2 (LPLA2) has been particularly noted, which could lead to therapeutic applications in conditions associated with phospholipid dysregulation .

- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator for G-protein coupled receptors (GPCRs). Specifically, it shows promise as an agonist for GPR88, a receptor implicated in various neurological functions .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Case Studies

Several case studies have explored the biological implications of compounds structurally similar to this compound:

- Phospholipidosis Induction : A study demonstrated that compounds inhibiting LPLA2 could predict drug-induced phospholipidosis. The correlation between LPLA2 inhibition and phospholipidosis highlights the importance of this enzyme in drug safety assessments .

- GPR88 Agonism and Alcohol Consumption : Research on GPR88 agonists has shown that activation can reduce alcohol intake in animal models. This suggests potential therapeutic applications in treating addiction disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.